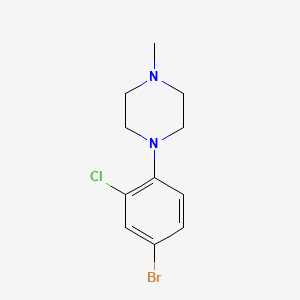

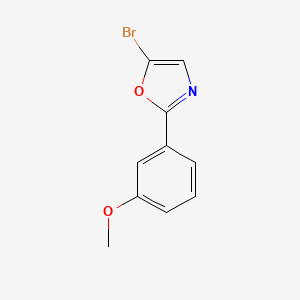

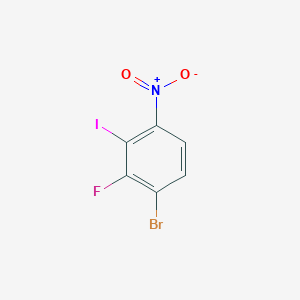

1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- The compound has been utilized in chemical synthesis, as seen in the preparation of various derivatives. One example involves the synthesis of a compound related to 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine, characterized using techniques like X-ray crystallography, FT-IR, NMR, and UV-Visible spectroscopy. These methods help in understanding the molecular structure and properties of the synthesized compounds (Liang et al., 2011).

Anticancer Research 2. In the field of anticancer research, related compounds have shown potential. For instance, derivatives of 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine have demonstrated significant in vivo and in vitro anticancer activity, indicating a potential application in cancer therapy (Jiang et al., 2007).

Antimicrobial Activity 3. Compounds related to 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The modification of chemical structures in these derivatives influences their antimicrobial activity, highlighting the potential for designing new antimicrobial agents (Biava et al., 2008).

Biological Activity and Molecular Docking 4. Molecular docking studies have been performed on derivatives to understand their biological activity. These studies provide insights into the interaction of these molecules with biological targets, which is crucial for drug development (Murugesan et al., 2021).

Antihistaminic Agents 5. Research has also focused on developing novel antihistaminic agents using derivatives of 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine. These compounds have shown promising results in protecting against histamine-induced bronchospasm, indicating their potential use in treating allergic reactions (Alagarsamy & Parthiban, 2012).

Catalysis in Chemical Reactions 6. Derivatives have been employed as catalysts in chemical reactions, such as in the Gewald reaction, to synthesize other important chemical compounds. This highlights their role in facilitating and influencing chemical transformations (Ma et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine, also known as profenofos, is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions . The excess acetylcholine overstimulates the nerves, causing symptoms such as dizziness and paralysis .

Biochemical Pathways

The metabolic pathway of profenofos involves the cleavage of the phosphorothioate ester bond to yield 4-bromo-2-chlorophenol . This compound is a biologically inactive metabolite of profenofos . It undergoes enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .

Pharmacokinetics

It is known that profenofos can be metabolized to 4-bromo-2-chlorophenol . More research is needed to fully understand the ADME properties of profenofos and their impact on its bioavailability.

Result of Action

The result of profenofos action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of profenofos. For example, profenofos is used in various environmental components, contaminating food, water, and air . Microbes directly expose themselves to profenofos and adapt to these toxic compounds over time . They use these toxic compounds as carbon and energy sources, providing a sustainable and economical method to eliminate profenofos from the environment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZSIVRAHNGWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)

![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)

![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)